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Introduction
The accurate quantification of drug concentrations in biological matrices is a cornerstone of

pharmacokinetic (PK) and pharmacodynamic (PD) studies. Historically, plasma has been the

matrix of choice for the majority of bioanalytical assays. However, this preference is based on

the assumption that a drug distributes evenly between plasma and the cellular components of

blood, or that the plasma concentration accurately reflects the concentration at the site of

action. This assumption can be misleading for drugs that preferentially sequester into red blood

cells (RBCs), leading to an underestimation of the total drug exposure when only plasma is

analyzed. This application note provides a comprehensive overview of the critical

considerations for selecting between whole blood and plasma for therapeutic drug monitoring

(TDM) and pharmacokinetic analysis. Detailed protocols for sample preparation of both

matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are

provided, along with comparative data for representative drugs.

Rationale for Matrix Selection: The Importance of
Red Blood Cell Partitioning
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Whole blood is composed of plasma (the liquid component) and cellular elements, with RBCs

comprising over 99% of the cellular volume. Drugs can exhibit differential partitioning between

these two fractions. The blood-to-plasma ratio (B/P ratio) is a critical parameter that describes

this distribution.

B/P Ratio ≈ 1: The drug distributes evenly between plasma and RBCs. In this case, plasma

is a suitable surrogate for whole blood (e.g., Metoprolol).

B/P Ratio < 1: The drug is predominantly found in the plasma. Plasma is the appropriate

matrix for analysis (e.g., Naproxen).

B/P Ratio > 1: The drug is preferentially sequestered in RBCs. For these compounds, whole

blood is the required matrix to accurately determine pharmacokinetic parameters (e.g.,

Chloroquine, Tacrolimus, Cyclosporine).

Using plasma to measure drugs with a high B/P ratio can lead to a significant underestimation

of clearance and an inaccurate assessment of the drug's safety and efficacy profile. Therefore,

determining the B/P ratio early in drug development is crucial for selecting the appropriate

bioanalytical matrix.

Comparative Data: Whole Blood vs. Plasma
Concentrations
The choice of matrix can have a profound impact on the measured drug concentration. The

following tables summarize data for drugs where this difference is clinically significant.

Immunosuppressants
Immunosuppressants like tacrolimus and cyclosporine are known to bind extensively to

erythrocytes.
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Drug

Mean
Concentration
in Whole
Blood (µg/L)

Mean
Concentration
in Plasma
(µg/L)

Approximate
Blood/Plasma
Ratio

Reference(s)

Tacrolimus 5.7 ± 1.9 0.13 ± 0.07 ~44

Cyclosporine A

Varies with

patient and time

post-transplant

Varies, but

significantly

lower than whole

blood

>10

Table 1: Comparative concentrations of immunosuppressants in whole blood and plasma.

Antiepileptics
While some antiepileptics show relatively even distribution, others can have different

concentrations between the two matrices.

Drug

Mean
Concentration
in Whole
Blood (mg/L)

Mean
Concentration
in Plasma
(mg/L)

Approximate
Blood/Plasma
Ratio

Reference(s)

Lamotrigine

Not consistently

reported, plasma

is standard

5.9 (range 0.8–

18.1)
~1 (Implied)

Table 2: Lamotrigine concentrations, primarily measured in plasma.

Experimental Protocols
The following are generalized protocols for the extraction of drugs from whole blood and

plasma for LC-MS/MS analysis. These protocols, particularly for whole blood, often require a

lysis step to release the drug from RBCs.
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Whole Blood Sample Preparation: Protein Precipitation
Method
This protocol is suitable for many small molecule drugs that are sequestered in RBCs.

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood

sample.

Internal Standard Addition: Add 10 µL of the internal standard (IS) solution and vortex briefly.

Cell Lysis: Add 100 µL of deionized water to induce osmotic lysis of the red blood cells.

Vortex for 10 seconds.

Protein Precipitation: Add 400 µL of acetonitrile (or methanol containing a precipitating agent

like zinc sulfate) to the lysed sample.

Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure complete protein

precipitation.

Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated

proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness

under a stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-

MS/MS analysis.

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Plasma Sample Preparation: Solid-Phase Extraction
(SPE) Method
This protocol provides a cleaner extract compared to protein precipitation and is suitable for a

wide range of drugs in plasma.
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Plasma Separation: Centrifuge the whole blood sample at 1,500-2,000 x g for 10-15 minutes

at 4°C. Carefully aspirate the plasma supernatant.

Sample Aliquoting: To a clean tube, add 200 µL of the plasma sample.

Internal Standard Addition: Add 10 µL of the internal standard (IS) solution and vortex briefly.

Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample to

disrupt protein binding. Vortex for 10 seconds.

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by

passing 1 mL of methanol followed by 1 mL of deionized water.

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to

remove interferences.

Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol into a

clean collection tube.

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Method Performance Comparison
The choice of matrix and extraction method can influence key analytical parameters.
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Parameter
Whole Blood (Protein
Precipitation)

Plasma (Solid-Phase
Extraction)

Analyte Recovery

Generally lower and more

variable due to co-precipitation

and strong binding to cellular

components.

Typically higher and more

consistent due to the efficiency

of the SPE process.

Matrix Effect

More pronounced due to the

complexity of the matrix,

including hemoglobin and

other cellular components,

which can cause ion

suppression or enhancement

in the MS source.

Generally lower as the SPE

process provides a cleaner

extract by removing a larger

proportion of interfering

endogenous components like

phospholipids.

Throughput

Higher, as protein precipitation

is a simpler and faster

procedure.

Lower, due to the multiple

steps involved in SPE

(conditioning, loading,

washing, elution).

Cost per Sample

Lower, as it requires fewer and

less expensive reagents and

consumables.

Higher, due to the cost of SPE

cartridges.

Table 3: Comparison of typical method performance for whole blood and plasma analysis.

Visualized Workflows and Decision Logic
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of drug concentrations in

biological samples.
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Pre-analytical Phase

Analytical Phase

Post-analytical Phase

Sample Collection
(Whole Blood)

Matrix Selection
(Whole Blood or Plasma)

Plasma Preparation
(Centrifugation)

If Plasma is chosen

Sample Extraction
(PPT, LLE, or SPE)

If Whole Blood is chosen

LC-MS/MS Analysis

Data Processing

PK/PD Analysis

Reporting
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Start: New Drug Candidate

Determine Blood-to-Plasma (B/P) Ratio

Use Whole Blood for PK Studies

B/P > 1.5

Use Plasma for PK Studies

B/P < 0.8

Consider Both or Plasma
(if B/P ratio is close to 1)

0.8 <= B/P <= 1.5
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To cite this document: BenchChem. [Measuring Drug Levels in Whole Blood Versus Plasma:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555533#application-in-measuring-drug-levels-in-
whole-blood-versus-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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